(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid
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Overview
Description
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a complex organic compound that features a benzimidazole moiety, a thioxothiazolidinone ring, and a phenylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenylacetic acid moiety can be oxidized to produce phenylacetic acid derivatives.
Reduction: : The thioxothiazolidinone ring can be reduced to form thiazolidinone derivatives.
Substitution: : The benzimidazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives, such as phenylacetic acid itself or its esters.
Reduction: : Thiazolidinone derivatives, which may have different biological activities.
Substitution: : Substituted benzimidazoles with various functional groups attached to the ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Medicine: : Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
This compound is unique due to its combination of benzimidazole, thioxothiazolidinone, and phenylacetic acid moieties. Similar compounds include:
Benzimidazole derivatives: : These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Thioxothiazolidinone derivatives: : These compounds have shown potential in medicinal chemistry due to their unique structural features.
Phenylacetic acid derivatives: : These compounds are used in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-17-14(10-15-20-12-8-4-5-9-13(12)21-15)27-19(26)22(17)16(18(24)25)11-6-2-1-3-7-11/h1-10,16,23H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNSNPIGFHJJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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